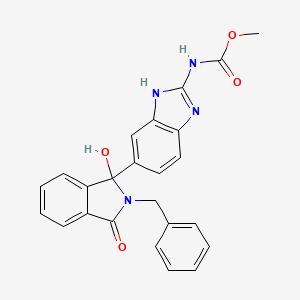

Mek-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mek-IN-1 est un inhibiteur sélectif de la kinase de la kinase de la protéine kinase activée par le mitogène (MEK), ciblant spécifiquement MEK1 et MEK2. Ces kinases sont des composants essentiels de la voie de signalisation de la protéine kinase activée par le mitogène (MAPK), qui joue un rôle crucial dans la régulation de la prolifération, de la survie et de la différenciation cellulaires. This compound a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Mek-IN-1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. Les voies de synthèse courantes peuvent impliquer :

Étape 1 : Formation d'un intermédiaire par une réaction de condensation.

Étape 2 : Fonctionnalisation de l'intermédiaire à l'aide de réactifs spécifiques dans des conditions contrôlées.

Étape 3 : Purification et caractérisation finales de this compound.

Méthodes de production industrielle : La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'intensification des procédés peuvent être employées pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions : Mek-IN-1 peut subir diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de this compound.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle dans des conditions appropriées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de this compound.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier la voie de signalisation MAPK et son rôle dans les processus cellulaires.

Biologie : Les chercheurs utilisent this compound pour étudier les effets de l'inhibition de MEK sur la prolifération, la différenciation et l'apoptose cellulaires.

Médecine : this compound est étudié comme agent thérapeutique potentiel pour le traitement des cancers avec une signalisation MAPK dysrégulée, tels que le mélanome et le cancer colorectal.

Industrie : this compound peut avoir des applications dans le développement de thérapies ciblées et de la médecine personnalisée.

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement MEK1 et MEK2, qui sont des composants clés de la voie de signalisation MAPK. En se liant à MEK, this compound empêche la phosphorylation et l'activation des kinases régulées par le signal extracellulaire (ERK1 et ERK2). Cette inhibition perturbe la cascade de signalisation en aval, conduisant à une prolifération cellulaire réduite et à une apoptose accrue dans les cellules cancéreuses avec une signalisation MAPK dysrégulée.

Composés similaires :

Selumetinib : Un inhibiteur sélectif de MEK1/2 utilisé dans le traitement de diverses tumeurs solides.

Trametinib : Un autre inhibiteur de MEK1/2 approuvé pour le traitement du mélanome.

Cobimetinib : Un inhibiteur de MEK utilisé en association avec d'autres thérapies pour le traitement du cancer.

Unicité de this compound : this compound est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour MEK1 et MEK2. Cette sélectivité permet une inhibition ciblée de la voie MAPK, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques. De plus, la structure chimique et les propriétés pharmacocinétiques distinctes de this compound peuvent offrir des avantages par rapport aux autres inhibiteurs de MEK dans certains contextes.

Applications De Recherche Scientifique

Mek-IN-1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the MAPK signaling pathway and its role in cellular processes.

Biology: Researchers use this compound to investigate the effects of MEK inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with dysregulated MAPK signaling, such as melanoma and colorectal cancer.

Industry: this compound may have applications in the development of targeted therapies and personalized medicine.

Mécanisme D'action

Mek-IN-1 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK signaling pathway. By binding to MEK, this compound prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1 and ERK2). This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells with dysregulated MAPK signaling.

Comparaison Avec Des Composés Similaires

Selumetinib: A selective MEK1/2 inhibitor used in the treatment of various solid tumors.

Trametinib: Another MEK1/2 inhibitor approved for the treatment of melanoma.

Cobimetinib: A MEK inhibitor used in combination with other therapies for cancer treatment.

Uniqueness of Mek-IN-1: this compound is unique due to its specific binding affinity and selectivity for MEK1 and MEK2. This selectivity allows for targeted inhibition of the MAPK pathway, making it a valuable tool in both research and therapeutic applications. Additionally, this compound’s distinct chemical structure and pharmacokinetic properties may offer advantages over other MEK inhibitors in certain contexts.

Propriétés

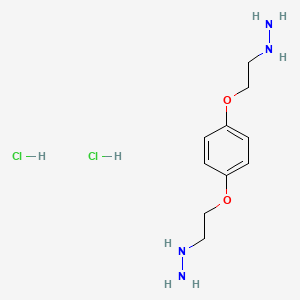

Formule moléculaire |

C24H20N4O4 |

|---|---|

Poids moléculaire |

428.4 g/mol |

Nom IUPAC |

methyl N-[6-(2-benzyl-1-hydroxy-3-oxoisoindol-1-yl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C24H20N4O4/c1-32-23(30)27-22-25-19-12-11-16(13-20(19)26-22)24(31)18-10-6-5-9-17(18)21(29)28(24)14-15-7-3-2-4-8-15/h2-13,31H,14H2,1H3,(H2,25,26,27,30) |

Clé InChI |

XIASUMPJIFQSHT-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)

![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)

![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)

![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)

![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)

![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)